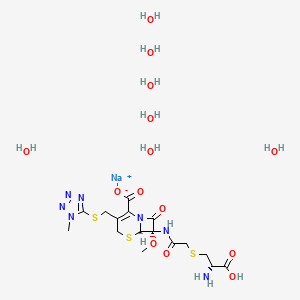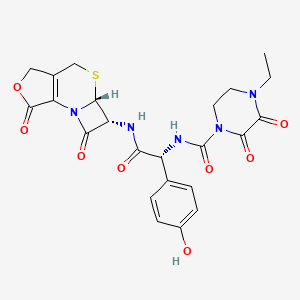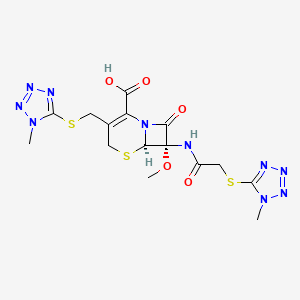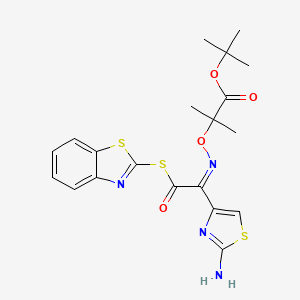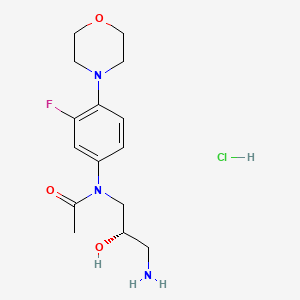
Linezolid Impurity D HCl
概要
説明
Linezolid Impurity D HCl, also known as N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide, is one of the major thermal degradation products of Linezolid . It has a molecular formula of C15H23ClFN3O3 and a molecular weight of 347.81 g/mol .
Synthesis Analysis
Linezolid is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . The impurities in Linezolid bulk drug were detected by a simple isocratic reverse phase high performance liquid chromatography (HPLC) and isolated from crude sample of Linezolid using reverse phase preparative HPLC .Molecular Structure Analysis
The molecular structure of Linezolid Impurity D HCl includes a hydrochloride group attached to the main molecule . The InChI string representation of the molecule isInChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 . Chemical Reactions Analysis
Linezolid, the parent compound of Linezolid Impurity D HCl, is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . The impurities in Linezolid bulk drug were detected by a simple isocratic reverse phase high performance liquid chromatography (HPLC) and isolated from crude sample of Linezolid using reverse phase preparative HPLC .Physical And Chemical Properties Analysis
Linezolid Impurity D HCl is a solid substance with a white to off-white color . It has a slight solubility in DMSO, Methanol, and Water . The molecular weight of Linezolid Impurity D HCl is 347.81 g/mol .科学的研究の応用
Compatibility and Stability in Parenteral Nutrition
Linezolid Impurity D HCl has been studied for its compatibility and stability when mixed with parenteral nutrition (PN) solutions. This is particularly relevant for patients in intensive care units who require PN due to malnutrition or inability to consume food orally. The compound has been found to be stable at refrigeration temperatures (4–6 °C) throughout the study duration and at 25 °C for up to 24 hours, which is the typical administration period for PN mixtures .
Pharmaceutical Research and Development
In the pharmaceutical industry, Linezolid Impurity D HCl serves as a reference standard for quality control, method validation, and stability studies. It is crucial for the development of new pharmaceutical products, ANDA (Abbreviated New Drug Application), and DMF (Drug Master File) filing. Additionally, it aids in the identification of unknown impurities and the assessment of genotoxic potential .
Antibiotic Efficacy Enhancement
Linezolid Impurity D HCl is related to the antibiotic Linezolid, which is used to treat infections caused by resistant bacteria. Research into the impurity can lead to a better understanding of the drug’s behavior, potentially leading to the enhancement of antibiotic efficacy against resistant bacterial strains .
作用機序
Target of Action
Linezolid Impurity D HCl, also known as 4TJE55ZJH3, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it an effective target for antibacterial activity .
Mode of Action
Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This interaction inhibits the initiation of bacterial protein synthesis, thereby preventing bacteria from dividing .
Biochemical Pathways
Linezolid’s mode of action affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, it disrupts the formation of the 70S initiation complex, a critical component in the protein synthesis pathway . This disruption leads to the inhibition of bacterial protein synthesis, affecting the growth and reproduction of the bacteria .
Pharmacokinetics
Linezolid has been found to have 100% bioavailability, meaning it can be fully absorbed in the body . It has an extensive volume of distribution, indicating that it can distribute well into body tissues . The dose is typically 600 mg every 12 hours, and no dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement . Plasma linezolid concentrations and AUCs increase proportionally with dose, irrespective of the route of administration .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial protein synthesis, which leads to the prevention of bacterial reproduction . This makes it effective against infections caused by susceptible Gram-positive bacteria, including nosocomial pneumonia, community-acquired pneumonia, skin and skin structure infections, and vancomycin-resistant Enterococcus faecium infections .
Action Environment
Linezolid’s action can be influenced by environmental factors such as temperature and light. Studies have shown that Linezolid is stable at 4–6 °C throughout the course of the study, whereas at 25 °C it proved stable over a period of 24 hours required for administration of parenteral nutrition mixtures . Therefore, the storage conditions can significantly influence the stability of Linezolid .
Safety and Hazards
将来の方向性
Linezolid, the parent compound of Linezolid Impurity D HCl, is commonly utilized to treat infected ICU patients . The drug has favorable in vitro and in vivo activity against methicillin-resistant S. aureus and vancomycin-resistant enterococci, which are considered the most common Gram-positive bacteria found in intensive care units (ICUs) . Future research may focus on developing advanced methods with shorter runtimes for evaluating Linezolid and its possible impurities .
特性
IUPAC Name |
N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKMMBPPUHHRKD-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391068-25-9 | |
| Record name | N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
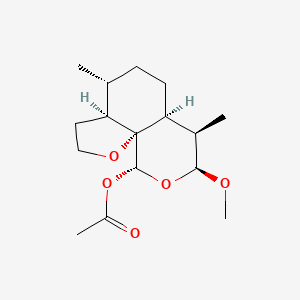
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
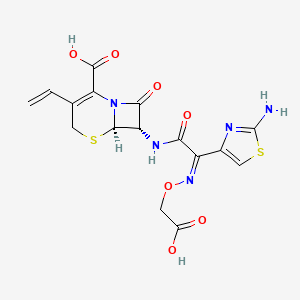

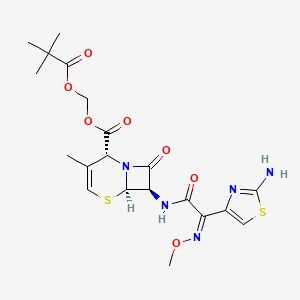
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
